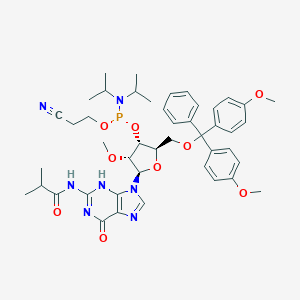

2'-OMe-ibu-G 磷酰胺试剂

描述

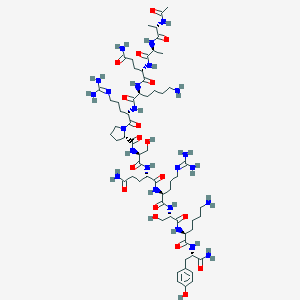

2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive nucleoside phosphoramidite that serves as a foundational element in oligonucleotide synthesis . It contains 5’ DMT and the nucleoside guanosine (G) with 2’-O-methyl protection . It is designed to produce synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages .

Synthesis Analysis

2’-OMe-ibu-G Phosphoramidite is used in oligonucleotide synthesis . It is commonly used for oligos designed for antisense, siRNA, aptamer, or gRNA-based research .Molecular Structure Analysis

The full chemical name of 2’-OMe-ibu-G Phosphoramidite is 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-O-methyl-guanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . Its molecular formula is C45H56N7O9P .Chemical Reactions Analysis

2’-OMe-ibu-G Phosphoramidite is involved in the synthesis of oligonucleotides. It displays nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .Physical And Chemical Properties Analysis

2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive compound . It is a white to light yellow solid .科学研究应用

Antisense Oligonucleotides

2’-OMe-ibu-G Phosphoramidite: is utilized in the synthesis of antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of DNA or RNA that can bind to the mRNA of a specific gene and modulate its expression. The 2’-O-methyl (OMe) modification in this phosphoramidite enhances the stability of ASOs against nuclease degradation, making them more durable for therapeutic applications .

Small Interfering RNA (siRNA)

In the realm of gene silencing, 2’-OMe-ibu-G Phosphoramidite plays a crucial role in the creation of siRNA molecules. siRNAs are pivotal in RNA interference (RNAi) technology, which can silence gene expression post-transcriptionally. The 2’-OMe modification contributes to the reduction of off-target effects and improves the siRNA’s resistance to enzymatic degradation .

Aptamer Development

Aptamers are oligonucleotide or peptide molecules that bind to specific target molecules. 2’-OMe-ibu-G Phosphoramidite is used to synthesize oligonucleotide aptamers with enhanced nuclease resistance. This modification is particularly beneficial for aptamers that require a high degree of stability in biological fluids .

Guide RNA (gRNA) for CRISPR

Guide RNAs are a component of the CRISPR-Cas9 system for genome editing. The incorporation of 2’-OMe-ibu-G Phosphoramidite into gRNAs can improve their stability and reduce off-target effects, which is essential for precise genome editing applications .

Molecular Diagnostics

In molecular diagnostics, oligonucleotides modified with 2’-OMe-ibu-G Phosphoramidite are used as probes or primers for detecting specific nucleic acid sequences. The modification enhances the hybridization properties and stability of these oligonucleotides, leading to more accurate and reliable diagnostic tests .

Therapeutic Oligonucleotides

Therapeutic oligonucleotides, such as those used in antisense therapy or as miRNA mimics, often incorporate 2’-OMe-ibu-G Phosphoramidite to improve pharmacokinetic properties. The modification increases resistance to nuclease activity, thereby prolonging the oligonucleotide’s half-life in the bloodstream and enhancing its therapeutic potential .

Each of these applications leverages the unique properties of 2’-OMe-ibu-G Phosphoramidite to enhance the stability, specificity, and efficacy of oligonucleotide-based technologies in scientific research and therapeutic interventions. The 2’-O-methyl modification is particularly valuable for its ability to confer nuclease resistance and reduce off-target effects, which are critical factors in the success of these applications .

作用机制

Target of Action

The primary target of 2’-OMe-ibu-G Phosphoramidite, also known as 2’-OMe-G(ibu) Phosphoramidite, is the nucleoside guanosine (G) . This compound is a modified phosphoramidite monomer used in oligonucleotide synthesis .

Mode of Action

2’-OMe-ibu-G Phosphoramidite interacts with its target by providing 2’-O-methyl (OMe) protection to the nucleoside guanosine . This modification is located in the ideal oligo position, which results in nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .

Biochemical Pathways

The compound plays a crucial role in the synthesis of oligonucleotides . The 2’-O-methyl modification induces nuclease resistance, which is beneficial in the cellular environment where degradation of oligonucleotides can occur due to the presence of exo and endonuclease enzymes .

Pharmacokinetics

The compound’s solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

The result of the action of 2’-OMe-ibu-G Phosphoramidite is the production of oligonucleotides with increased nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities . These properties make the oligonucleotides suitable for various research applications, including antisense, siRNA, aptamer, or gRNA-based research .

Action Environment

The action of 2’-OMe-ibu-G Phosphoramidite can be influenced by environmental factors. For instance, the presence of nucleases in the cellular environment can lead to the degradation of oligonucleotides . The 2’-o-methyl modification conferred by this compound provides resistance against such degradation .

未来方向

2’-OMe-ibu-G Phosphoramidite is likely to continue playing a crucial role in the synthesis of oligonucleotides for various research applications, including antisense, siRNA, aptamer, or gRNA-based research . Its use in producing synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages makes it particularly valuable .

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578927 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-OMe-ibu-G Phosphoramidite | |

CAS RN |

150780-67-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

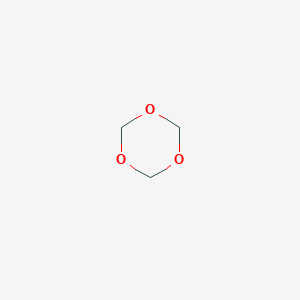

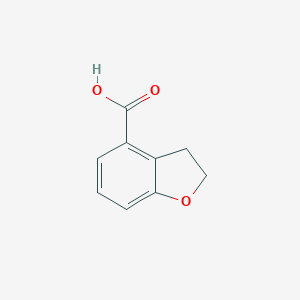

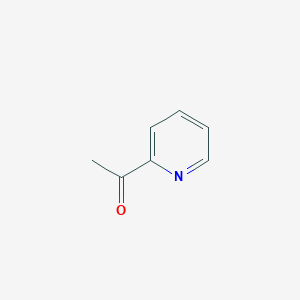

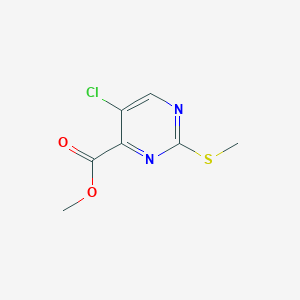

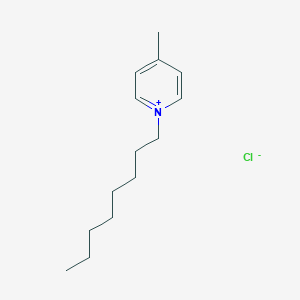

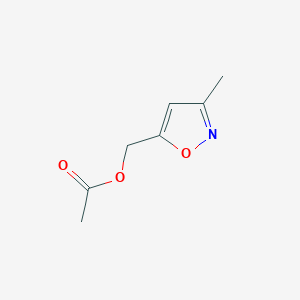

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)